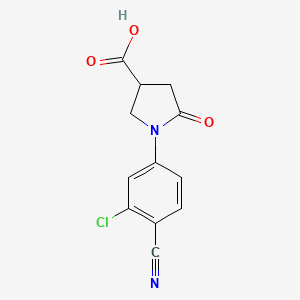

1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-10-4-9(2-1-7(10)5-14)15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRPXJBBZVIZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=C(C=C2)C#N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1097813-79-0) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting data from various studies, including antimicrobial efficacy, anticancer properties, and structure-activity relationships.

The chemical formula for this compound is with a molecular weight of 264.67 g/mol. Its structure includes a pyrrolidine ring, which is known for its biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₂O₃ |

| Molecular Weight | 264.67 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 43347881 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. In vitro tests have demonstrated significant activity against various multidrug-resistant pathogens, particularly Gram-positive bacteria and fungi.

Key Findings

- Activity Against Gram-positive Bacteria : The compound exhibited structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, which are critical targets due to rising antibiotic resistance .

- Fungal Pathogens : It also showed efficacy against drug-resistant fungal pathogens like Candida auris and Aspergillus fumigatus .

Table: Antimicrobial Activity Overview

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Klebsiella pneumoniae | Effective |

| Candida auris | Effective |

| Aspergillus fumigatus | Effective |

Anticancer Properties

The anticancer potential of the compound has been evaluated using human lung cancer cell lines (A549). The results indicated promising cytotoxic effects, suggesting that modifications to the pyrrolidine structure can enhance its efficacy against cancer cells.

Case Study: A549 Cell Line

In a study involving the A549 human pulmonary cancer cell model, derivatives of the compound demonstrated varying levels of cytotoxicity. Notably, certain modifications led to increased potency, indicating that structural variations can significantly impact anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components. Modifications such as halogen substitutions and functional group variations have shown to enhance both antimicrobial and anticancer activities.

Summary of SAR Insights

- Chlorine Substitution : The presence of chlorine in the phenyl ring has been linked to increased antimicrobial activity.

- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine core can lead to improved cytotoxic effects against cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrrolidinone Derivatives

Antioxidant Activity

- Hydroxyl-Substituted Analogs : Derivatives with hydroxyl groups (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) demonstrated 1.5× higher radical scavenging activity than ascorbic acid in DPPH assays . The hydroxyl group enhances hydrogen-donating capacity, critical for neutralizing free radicals.

- Amino-Substituted Analogs: 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited the highest reducing power (optical density: 1.675) due to electron-donating amino groups .

- Target Compound : The absence of hydroxyl groups in the target molecule may reduce antioxidant efficacy but improve stability against oxidation.

Antimicrobial and Anticancer Potential

- 3,5-Dichloro-2-hydroxyphenyl Derivatives : Compounds like 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed Gram-positive antibacterial activity , including against vancomycin-intermediate Staphylococcus aureus (VISA) .

- Fluorinated Analogs : Fluorine substitution (e.g., 1-(2,4-difluorophenyl)-...) is linked to enhanced bioavailability and target specificity in anticancer applications .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.